molecular formula C16H21NO2 B117802 2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 149247-13-2

2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B117802
CAS No.: 149247-13-2
M. Wt: 259.34 g/mol
InChI Key: VCEUZQKLBBLPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that features a tetralin core structure substituted with a morpholinoethyl group

Chemical Reactions Analysis

Types of Reactions

2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the tetralin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents such as halogens or nitro groups.

Scientific Research Applications

2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the tetralin core and the morpholinoethyl group, which confer distinct chemical and biological properties. This combination allows for diverse applications and reactivity compared to other similar compounds.

Properties

CAS No.

149247-13-2

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

2-(2-morpholin-4-ylethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H21NO2/c18-16-14(7-8-17-9-11-19-12-10-17)6-5-13-3-1-2-4-15(13)16/h1-4,14H,5-12H2

InChI Key

VCEUZQKLBBLPKZ-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(=O)C1CCN3CCOCC3

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1CCN3CCOCC3

Synonyms

2-(2-MORPHOLINOETHYL)-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.